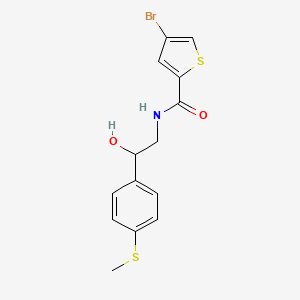

3-(Benzenesulfinyl)quinolin-8-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Benzenesulfonyl)quinolin-8-amine is a chemical compound with the CAS Number: 607743-08-8 and Linear Formula: C15H12N2O2S .

Synthesis Analysis

The synthesis of quinolin-8-amines, which are isomerically related to 3-(Benzenesulfinyl)quinolin-8-amine, can be achieved through intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . The reactions can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .Molecular Structure Analysis

The molecular structure of 3-(Benzenesulfonyl)quinolin-8-amine is represented by the InChI Code: 1S/C15H12N2O2S/c16-14-8-4-5-11-9-13(10-17-15(11)14)20(18,19)12-6-2-1-3-7-12/h1-10H,16H2 . It has a molecular weight of 284.34 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinolin-8-amines include intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology . These reactions can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .科学的研究の応用

Catalysis and Asymmetric Synthesis

3-(Benzenesulfinyl)quinolin-8-amine derivatives have been explored in catalysis, particularly in asymmetric synthesis. For instance, Imamoto et al. (2012) discussed the use of rigid P-chiral phosphine ligands derived from quinoline for rhodium-catalyzed asymmetric hydrogenation, highlighting their application in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Antiproliferative Activity

The synthesis of new cis-fused tetrahydrochromeno[4,3-b]quinolines, derived from aromatic amines including quinoline, has been studied for their antiproliferative activity against breast cancer cell lines, demonstrating the potential for quinoline derivatives in cancer treatment (Nagaiah et al., 2010).

Zinc Sensing

Quinoline derivatives, such as those mentioned by Nolan et al. (2005), have been employed as zinc sensors, showcasing their utility in biological and environmental monitoring (Nolan et al., 2005).

Organometallic Complexes

Research by Qiao et al. (2011) on aluminum and zinc complexes supported by quinoline-based ligands indicates their effectiveness in catalyzing the ring-opening polymerization of ε-caprolactone, suggesting applications in polymer synthesis (Qiao et al., 2011).

Molecular Docking Studies

The one-pot synthesis of quinolinyl amino nitriles and their evaluation for antidiabetic, anti-inflammatory, and antioxidant activities, as well as in molecular docking studies, underline the versatility of quinoline derivatives in drug discovery and development (Dalavai et al., 2020).

Fragmentation Pathways

The study on the synthesis and fragmentation pathways of N-(quinolin-8-yl) benzenesulfonamide derivatives by Chen Bin (2015) provides insights into the structural analysis and potential bioactivity of these compounds, further highlighting the importance of quinoline derivatives in pharmaceutical sciences (Chen Bin, 2015).

Safety And Hazards

将来の方向性

The future directions for the research and development of 3-(Benzenesulfinyl)quinolin-8-amine could involve the exploration of new methods and synthetic approaches towards organic compounds . This could also include a focus on developments in the synthesis of heterocyclic organic compounds of different classes that have pharmacological activity .

特性

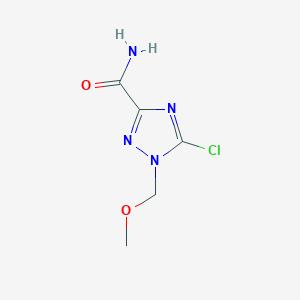

IUPAC Name |

3-(benzenesulfinyl)quinolin-8-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c16-14-8-4-5-11-9-13(10-17-15(11)14)19(18)12-6-2-1-3-7-12/h1-10H,16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPZVMOQQXUWULQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)C2=CN=C3C(=C2)C=CC=C3N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzenesulfinyl)quinolin-8-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2953642.png)

![1-(4-Butoxyphenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea](/img/structure/B2953649.png)

![N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide](/img/structure/B2953652.png)

![2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2953654.png)

![N-Ethyl-N-[[4-(trifluoromethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2953655.png)

![2-chloro-N-(6-(3-(4-methylpiperazin-1-yl)propylsulfonyl)benzo[d]thiazol-2-ylcarbamoyl)-5-morpholinobenzamide](/img/structure/B2953657.png)

![N'-[(E)-(4-ethoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2953658.png)

![(3-Methoxy-2-methylindazol-6-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2953660.png)

![N'-[(4-fluorobenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B2953662.png)